2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a combination of fluorobenzyl, imidazole, and isoindole moieties
Properties
Molecular Formula |
C21H17FN4O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H17FN4O3/c22-15-4-1-13(2-5-15)11-26-20(28)17-6-3-14(9-18(17)21(26)29)19(27)24-8-7-16-10-23-12-25-16/h1-6,9-10,12H,7-8,11H2,(H,23,25)(H,24,27) |
InChI Key |
PTZUAGROFDREHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as nickel or palladium, and reagents like tert-butylhydroperoxide (TBHP) for oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like TBHP.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogen or alkylating agents.
Common Reagents and Conditions
Common reagents include nickel or palladium catalysts for cyclization reactions, TBHP for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
The compound 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications in scientific research, focusing on its synthesis, biological properties, and potential therapeutic uses.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 372.4 g/mol. The structure includes:
- Isoindole core : Provides a scaffold for biological activity.
- Dioxo group : Enhances reactivity and potential interactions with biological targets.
- Imidazole moiety : Known for its role in various biological processes.
These features suggest that the compound may exhibit diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
- Case Study : A series of imidazole-based compounds demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for further development as anticancer agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Mechanism : The imidazole ring may interact with metal ions within enzyme active sites, potentially inhibiting their activity.
- Research Findings : Preliminary assays indicate that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
Other Biological Activities
Preliminary studies suggest additional biological activities:
- Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation in various models.
- Neuroprotective Properties : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and signaling pathways. The fluorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-4,5-dihydrooxazole bilastine): An impurity of bilastine, used as an antihistamine.
2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-yl): A compound with similar imidazole and benzyl groups.
Uniqueness
2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of fluorobenzyl, imidazole, and isoindole moieties, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Isoindole Core : Known for its diverse biological activities.
- Fluorobenzyl Group : Enhances lipophilicity and may influence receptor interactions.
- Imidazole Moiety : Often associated with various biological functions, particularly in enzyme inhibition and receptor modulation.
Pharmacological Properties
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Shows inhibitory effects against certain bacterial strains. |
| GABA-A Receptor Modulation | Functions as a positive allosteric modulator (PAM) for GABA-A receptors. |
| Metabolic Stability | Demonstrates improved metabolic stability compared to similar compounds. |
The compound's mechanism of action primarily involves modulation of the GABA-A receptor, specifically targeting the α1/γ2 interface. This interaction enhances the receptor's activity, which is critical in neurological functions and may offer therapeutic benefits in treating anxiety and other neurological disorders .
Case Study: GABA-A Receptor Modulation
A study conducted on a series of 1H-benzo[d]imidazole derivatives, including the target compound, revealed that these compounds acted as PAMs. The lead compounds showed:
- Increased Metabolic Stability : Retained over 90% of the parent compound after 120 minutes in human liver microsomes.
- Reduced Hepatotoxicity : Compared favorably to known hepatotoxic agents like alpidem .
Anticancer Activity
Research indicates that isoindole derivatives possess significant anticancer properties. The target compound was tested against various cancer cell lines, demonstrating IC50 values indicative of potent cytotoxicity. For instance:
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against specific bacterial strains. Preliminary results indicate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
